molecular formula C13H18N4O B2985209 (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol CAS No. 2415633-57-5

(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol

Número de catálogo: B2985209
Número CAS: 2415633-57-5
Peso molecular: 246.314
Clave InChI: SCDZPHDSNVVVOS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol is a heterocyclic molecule featuring a pyrrolo[2,3-d]pyrimidine core substituted with a methyl group at the 7-position and a piperidine ring at the 4-position. The piperidine moiety is further functionalized with a hydroxymethyl group. This structure is part of a broader class of pyrrolopyrimidine derivatives, which are known for their biological relevance, particularly in kinase inhibition and antiviral applications .

Key physicochemical properties include:

  • Molecular formula: Likely C₁₃H₁₈N₄O (inferred from similar compounds in and ).
  • Lipophilicity: Moderate, as the hydroxymethyl group balances the hydrophobic pyrrolopyrimidine and piperidine moieties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the piperidine ring and finally the methanol group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrrolopyrimidine core can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)formaldehyde or carboxylic acid derivatives.

    Reduction: Reduced forms of the pyrrolopyrimidine core.

    Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it valuable for understanding biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Piperidine Substitutions

N-((4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)-4-chlorobenzamide ()

  • Substituents: 4-Aminopiperidine with a 4-chlorobenzamide group.
  • Key differences : Replaces hydroxymethyl with a lipophilic benzamide, increasing molecular weight (MW ~400–450 g/mol) and logP.
  • Biological relevance : Designed as a selective, orally bioavailable ligand, likely targeting kinases or GPCRs .

1-[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]methanamine hydrochloride ()

  • Substituents : Methanamine group on piperidine.
  • Key differences : Amine group instead of hydroxyl, forming a hydrochloride salt (MW 267.76 g/mol).

4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride ()

  • Substituents : 4-Chlorobenzyl and amine groups on piperidine.

Analogues with Direct Pyrrolopyrimidine Modifications

7H-Pyrrolo[2,3-d]pyrimidine-4-methanol ()

  • Structure: Methanol directly attached to the pyrrolopyrimidine core.
  • Key differences : Simpler structure (MW 149.15 g/mol) with higher polarity (XlogP = -0.2) compared to the target compound.
  • Biological implications: Limited steric bulk may restrict binding to deep hydrophobic pockets in enzymes .

{1-[(3R/S)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol ()

  • Substituents : Triazole-linked hydroxymethyl group.
  • Application : Co-crystallized with SARS-CoV-2 NSP3 macrodomain, suggesting antiviral utility .

Clinically Relevant Derivatives

Itacitinib (CAS 1334298-90-6) ()

  • Structure : Complex substituents, including trifluoromethyl and pyrazolyl groups.
  • Key differences : Larger MW (553.5 g/mol) and higher lipophilicity (logP >3).
  • Biological activity : Potent JAK1 inhibitor used in oncology and inflammatory diseases .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents logP (Predicted) Biological Target/Activity
Target Compound ~267.76 Piperidin-4-ylmethanol ~1.5 Kinase inhibition (hypothetical)
N-((4-Amino-1-(7H-pyrrolo...)benzamide (E1) ~400–450 4-Chlorobenzamide ~2.8 Selective ligand
1-[1-(7H-Pyrrolo...)methanamine HCl (E5) 267.76 Methanamine ~1.2 Undisclosed
7H-Pyrrolo...-4-methanol (E7) 149.15 Direct pyrrolopyrimidine methanol -0.2 Undisclosed
Itacitinib (E18, E20) 553.5 Trifluoromethyl, pyrazolyl ~3.5 JAK1 inhibitor

Research Findings and Implications

  • Target compound : The hydroxymethyl group on piperidine may optimize solubility and target engagement compared to bulkier substituents (e.g., benzamide in E1) or charged amines (E5).
  • Kinase inhibition : Analogues like Itacitinib demonstrate that pyrrolopyrimidine derivatives are viable kinase inhibitors, though substituent choice dictates specificity .

Actividad Biológica

The compound (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds known for their significant biological activities, particularly as inhibitors of various protein kinases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H19N5
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 477600-74-1

This compound is structurally characterized by a piperidine ring linked to a pyrrolo[2,3-d]pyrimidine moiety, which is crucial for its biological activity.

The primary mechanism of action for this compound involves the inhibition of protein kinases such as Protein Kinase B (PKB/Akt) and Janus Kinase 3 (JAK3). These kinases play critical roles in cell signaling pathways that regulate cell growth, survival, and metabolism. The inhibition of these pathways has potential implications in cancer therapy and treatment of autoimmune diseases.

Inhibition of Protein Kinases

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit potent inhibitory effects on PKB and JAK3. For example:

  • Selectivity : Compounds similar to this compound have shown high selectivity for PKB over closely related kinases like PKA, with selectivity ratios reaching up to 150-fold .

Antitumor Activity

Studies have demonstrated that certain derivatives significantly inhibit the growth of human tumor xenografts in vivo. For instance:

  • Tumor Growth Inhibition : Compounds related to this structure have been shown to modulate biomarkers associated with the PI3K-PKB-mTOR signaling pathway and effectively reduce tumor sizes in animal models .

Pharmacokinetics and Bioavailability

Despite their promising biological activities, many pyrrolo[2,3-d]pyrimidine derivatives face challenges regarding oral bioavailability and metabolic stability. For example:

  • Metabolism : Compounds have shown rapid clearance in vivo due to extensive metabolism, which limits their therapeutic potential when administered orally .

Case Study 1: PKB Inhibition in Cancer Therapy

A study involving a series of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives demonstrated their effectiveness as ATP-competitive inhibitors of PKB. These compounds were able to modulate key signaling pathways and showed substantial antitumor effects in preclinical models .

Case Study 2: JAK3 Inhibition for Autoimmune Disorders

Research has highlighted the role of JAK3 inhibitors in treating autoimmune diseases. The compound's ability to inhibit JAK3 suggests potential applications in conditions such as rheumatoid arthritis and lupus .

Q & A

Q. Basic Synthesis

Q. Q: What are the standard synthetic routes for (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol, and what intermediates are critical?

A: The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A common approach starts with 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, which undergoes substitution with a piperidine derivative (e.g., 4-hydroxypiperidine) under acid catalysis (e.g., HCl in isopropanol) to introduce the piperidin-4-yl group . The methanol moiety is introduced via oxidation of a hydroxymethyl precursor or through direct functionalization of the piperidine ring. Key intermediates include 4-chloro-7-methyl-pyrrolopyrimidine and substituted piperidine intermediates. Yields depend on reaction time (12–48 hours) and purification methods (recrystallization from methanol) .

Q. Advanced Synthesis Optimization

Q. Q: How can researchers optimize reaction conditions to improve yield and purity during the introduction of the piperidin-4-yl-methanol group?

A: Optimizing solvent polarity, acid catalyst concentration (e.g., 3 drops of conc. HCl in isopropanol), and temperature (reflux conditions) enhances substitution efficiency . Microwave-assisted synthesis may reduce reaction time. Purification via column chromatography or gradient recrystallization (using methanol/water mixtures) improves purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. Analytical Characterization

Q. Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

A:

  • 1H/13C NMR : Resolves aromatic protons (δ 8.2–6.7 ppm for pyrrolopyrimidine) and piperidine-methanol signals (δ 3.5–4.0 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C13H16N4O: 261.1345) .
  • HPLC : Uses C18 columns with acetonitrile/water gradients to assess purity (>95%) .
  • X-ray crystallography : Determines molecular conformation and hydrogen-bonding patterns, though challenges arise from crystal polymorphism .

Q. Structure-Activity Relationship (SAR) Studies

Q. Q: How do structural modifications at the 7-methyl or piperidine positions influence biological activity?

A:

  • 7-Methyl group : Enhances metabolic stability by reducing CYP450-mediated oxidation compared to non-methylated analogs .
  • Piperidine-methanol moiety : Modulates solubility and target binding. Substituting methanol with hydrophobic groups (e.g., ethyl) decreases aqueous solubility but may improve membrane permeability .
  • Piperidine substitution : N-methylation or fluorination alters kinase selectivity (e.g., JAK2 vs. EGFR inhibition) .

Q. Mechanistic Assay Design

Q. Q: What in vitro assays are recommended to study its mechanism of action, particularly for kinase inhibition?

A:

  • Kinase inhibition profiling : Use ATP-binding assays (e.g., ADP-Glo™) across a panel of 50+ kinases to identify selectivity .
  • Cellular assays : Measure IC50 in cancer cell lines (e.g., HCT-116) with Western blotting for phosphorylated targets (e.g., STAT3 for JAK2 inhibition) .
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (KD) to recombinant kinases .

Q. Resolving Data Contradictions

Q. Q: How should researchers address discrepancies in reported biological activities of structural analogs?

A:

  • Control variables : Standardize assay conditions (e.g., ATP concentration, cell passage number) .
  • Metabolic stability testing : Use liver microsomes to compare degradation rates between analogs .
  • Computational docking : Compare binding poses in kinase active sites (e.g., using AutoDock Vina) to rationalize potency differences .

Q. Crystallography Challenges

Q. Q: What technical hurdles arise in determining the crystal structure, and how are they mitigated?

A: Challenges include low crystal yield and solvent inclusion. Strategies:

  • Co-crystallization : Use kinase domains (e.g., JAK2) to stabilize the compound .
  • Cryo-cooling : Prevents lattice disruption during data collection.
  • High-resolution synchrotron data : Resolves disordered methanol or piperidine groups .

Q. Scale-up Considerations

Q. Q: What critical factors must be addressed when scaling synthesis from milligram to gram quantities?

A:

  • Solvent volume : Optimize to maintain reaction efficiency (e.g., isopropanol at 5 mL/g starting material) .
  • Safety : Control exotherms during chlorination or acid-catalyzed steps .
  • Purification : Transition from recrystallization to flash chromatography for reproducibility .

Q. Stability and Degradation Pathways

Q. Q: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

A:

  • Forced degradation studies : Expose to 0.1M HCl/NaOH (37°C, 24h) and analyze by HPLC for degradants (e.g., hydrolysis of the piperidine-methanol group) .
  • Light stability : Use ICH Q1B guidelines with UV/Vis exposure (320–400 nm) .
  • Solid-state stability : Store under accelerated conditions (40°C/75% RH) for 4 weeks .

Q. Computational Modeling

Q. Q: Which in silico methods best predict binding affinity and selectivity for target kinases?

A:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculates ΔΔG for substituent modifications (e.g., methyl vs. ethyl groups) .
  • Pharmacophore modeling : Aligns key hydrogen-bond acceptors (pyrrolopyrimidine N1) with kinase hinge regions .

Propiedades

IUPAC Name

[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-16-5-4-11-12(16)14-9-15-13(11)17-6-2-10(8-18)3-7-17/h4-5,9-10,18H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDZPHDSNVVVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.